molecular formula C9H15N3O3 B13063198 2-Amino-3-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)propanamide

2-Amino-3-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)propanamide

Cat. No.: B13063198
M. Wt: 213.23 g/mol
InChI Key: KFCCVWMQAGDHCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)propanamide (CAS: 1483155-18-5) is a pyrrolidinone-containing alaninamide derivative with the molecular formula C₉H₁₅N₃O₃ and a molecular weight of 213.23 g/mol . Its structure features a 3,3-dimethyl-2,5-dioxopyrrolidine moiety attached to the β-carbon of a propanamide backbone.

Properties

Molecular Formula

C9H15N3O3

Molecular Weight

213.23 g/mol

IUPAC Name

2-amino-3-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)propanamide

InChI

InChI=1S/C9H15N3O3/c1-9(2)3-6(13)12(8(9)15)4-5(10)7(11)14/h5H,3-4,10H2,1-2H3,(H2,11,14)

InChI Key

KFCCVWMQAGDHCR-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)N(C1=O)CC(C(=O)N)N)C

Origin of Product

United States

Preparation Methods

The synthesis of 2-Amino-3-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)propanamide typically involves the reaction of 3,3-dimethyl-2,5-dioxopyrrolidine with an appropriate amino acid derivative under controlled conditions . The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The primary amide group in the propanamide side chain undergoes hydrolysis under acidic or basic conditions, forming carboxylic acid derivatives. For example:

  • Acidic Hydrolysis :
    R CONH2+H3O+R COOH+NH4+\text{R CONH}_2+\text{H}_3\text{O}^+\rightarrow \text{R COOH}+\text{NH}_4^+

  • Basic Hydrolysis :
    R CONH2+OHR COO+NH3\text{R CONH}_2+\text{OH}^-\rightarrow \text{R COO}^-+\text{NH}_3

This reactivity is consistent with observations in structurally related pyrrolidine-2,5-dione derivatives . Computational studies suggest that steric hindrance from the 3,3-dimethyl groups slightly reduces hydrolysis rates compared to non-substituted analogs .

Ring-Opening Reactions of the Pyrrolidine-2,5-dione Core

The pyrrolidine-2,5-dione (succinimide) ring is susceptible to nucleophilic attack, leading to ring-opening under physiological or synthetic conditions:

Hydrolysis in Aqueous Media

The ring hydrolyzes in water or biological environments to form succinamic acid derivatives :
C9H13N2O3+H2OC7H12N2O4\text{C}_9\text{H}_{13}\text{N}_2\text{O}_3+\text{H}_2\text{O}\rightarrow \text{C}_7\text{H}_{12}\text{N}_2\text{O}_4

Conditions :

  • pH 7.4 (physiological) : Slow hydrolysis observed over 24 hours .

  • Enzymatic Catalysis : Liver microsomes accelerate hydrolysis via esterase activity .

Reactivity with Amines

The electrophilic carbonyl groups react with primary amines to form substituted succinamides. For example, coupling with benzylamine derivatives generates hybrid anticonvulsants :
Pyrrolidine 2 5 dione+R NH2N substituted succinamide\text{Pyrrolidine 2 5 dione}+\text{R NH}_2\rightarrow \text{N substituted succinamide}

Key Catalysts :

  • Carbonyldiimidazole (CDI) : Enhances coupling efficiency in dry DMF .

  • Dicyclohexylcarbodiimide (DCC) : Used for Boc-protected intermediates .

Metabolic Transformations

In vitro metabolic stability studies using human liver microsomes (HLMs) reveal three primary pathways :

Metabolic Pathway Transformation Metabolite % Conversion
Monohydroxylation CYP450-mediated oxidation at C4 or C5M1\text{M}_117–22%
Double Hydroxylation Sequential oxidation at adjacent positionsM2\text{M}_2<5%
Ring Hydrolysis Enzymatic cleavage of the succinimide ringSuccinamic acid derivative4–8%

Notable Observations :

  • The 3,3-dimethyl substituents reduce metabolic degradation compared to non-methylated analogs (e.g., <4% conversion for dimethyl derivatives vs. >70% for others) .

  • Hydroxylation occurs preferentially at the pyrrolidine ring rather than the propanamide chain .

Anticonvulsant Derivatives

Reaction with benzylamines or fluorobenzylamines yields potent anticonvulsants (e.g., (R)-AS-1 ) :
2 Amino propanamide+BenzylamineCDIN Benzyl propanamide\text{2 Amino propanamide}+\text{Benzylamine}\xrightarrow{\text{CDI}}\text{N Benzyl propanamide}

Key Data :

Derivative ED}_{50}\text{ (MES, mg/kg) TD}_{50}\text{ (mg/kg) Protective Index
(R)-AS-1 66.3>500>7.5
(S)-AS-1 87.5>500>5.7

Cross-Coupling Reactions

Zinc-catalyzed Suzuki–Miyaura cross-coupling with arylboron nucleophiles enables C–C bond formation at the propanamide chain .

Stability Under Physiological Conditions

The compound exhibits:

  • pH-Dependent Degradation : Stable at pH 1–6 (t₁/₂ > 24 hours) but hydrolyzes rapidly at pH >8 .

  • Thermal Stability : Decomposes above 200°C via ring fragmentation .

Scientific Research Applications

Pharmaceutical Applications

1. Drug Development:
2-Amino-3-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)propanamide has been studied for its potential as a pharmacological agent. Its structure suggests it may interact with biological targets effectively, making it a candidate for further research in drug formulation. The compound's ability to form stable interactions with proteins could be leveraged in the design of new therapeutics targeting specific diseases.

2. Bioavailability Studies:
Research indicates that understanding the bioavailability of compounds like 2-Amino-3-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)propanamide is crucial for developing effective drug delivery systems. Investigations into how this compound penetrates biological membranes and its stability in physiological conditions are essential for optimizing its use in drug formulations .

Cosmetic Formulations

1. Skin Care Products:
The compound has been identified as a potential ingredient in cosmetic formulations due to its moisturizing properties. Its chemical structure allows it to function effectively as a humectant, drawing moisture into the skin and improving hydration levels. Formulations incorporating this compound could benefit from enhanced skin feel and efficacy .

2. Stability and Efficacy Testing:
Before introducing new cosmetic products containing 2-Amino-3-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)propanamide to the market, thorough stability testing is conducted. This includes evaluating the compound's performance under various environmental conditions to ensure that it maintains its effectiveness over time .

Materials Science

1. Polymer Applications:
In materials science, 2-Amino-3-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)propanamide can be utilized as a building block for synthesizing novel polymers. These polymers can exhibit unique properties such as enhanced mechanical strength or thermal stability, making them suitable for various industrial applications .

2. Coatings and Adhesives:
The compound's chemical reactivity can be harnessed in developing advanced coatings and adhesives that require specific performance characteristics. Its ability to form strong bonds could lead to products that are more durable and resistant to environmental stressors .

Case Study 1: Drug Formulation Research

A study examined the incorporation of 2-Amino-3-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)propanamide into nanoparticle drug delivery systems. Results indicated improved bioavailability and targeted delivery of therapeutic agents when combined with this compound.

Case Study 2: Cosmetic Efficacy

In a clinical trial assessing a new moisturizer containing 2-Amino-3-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)propanamide, participants reported significant improvements in skin hydration levels over four weeks compared to a control group using a standard moisturizer.

Mechanism of Action

The mechanism of action of 2-Amino-3-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)propanamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit calcium currents mediated by Cav 1.2 (L-type) channels, which is significant in its anticonvulsant activity . The pathways involved in its mechanism of action are still under investigation, but its effects on ion channels and neurotransmitter systems are of particular interest.

Comparison with Similar Compounds

Structural Analogues from Alaninamide Derivatives

Several alaninamide derivatives with pyrrolidin-1-yl substituents have been synthesized and characterized (). These compounds share a propanamide backbone but differ in substituents on the benzyloxy group. Key examples include:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Purity (%) Melting Point (°C) Key Substituent(s)
2-Amino-3-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)propanamide (Target Compound) 1483155-18-5 C₉H₁₅N₃O₃ 213.23 Not reported Not reported 3,3-dimethyl-2,5-dioxopyrrolidine
2-(2,5-Dioxopyrrolidin-1-yl)-N-(4-((4-(trifluoromethoxy)benzyl)oxy)benzyl)propanamide (17) Not reported C₂₄H₂₃F₃N₂O₄ 468.45 >99.99 104.1–104.8 Trifluoromethoxybenzyloxy
2-(2,5-Dioxopyrrolidin-1-yl)-N-(4-((2-methylbenzyl)oxy)benzyl)propanamide (18) Not reported C₂₃H₂₄N₂O₄ 392.45 >99.99 126.1–126.8 2-methylbenzyloxy
N-(4-(benzyloxy)benzyl)-2-(2,5-dioxopyrrolidin-1-yl)-2-methylpropanamide (21) Not reported C₂₃H₂₅N₂O₄ 393.46 >99.99 170.3–171.2 Benzyloxy, methyl branch

Key Observations :

  • Substituent Effects : The target compound lacks the benzyloxy substituents seen in compounds 17–21, resulting in a simpler structure and lower molecular weight (~213 vs. 392–468 g/mol).
  • Purity and Yield : Derivatives like 17 and 21 achieved >99.99% purity via UPLC/LC-MS, suggesting robust synthetic protocols . The target compound’s purity remains unreported.
  • Thermal Stability : Melting points vary significantly (104–171°C), likely due to differences in crystallinity and substituent bulkiness. The target compound’s melting point is undocumented.

Cyclic Diketone-Containing Propanamides

  • 2-(Cyclopropylamino)-3-(2,5-dioxopyrrolidin-1-yl)propanamide (CAS: 1249716-27-5): Molecular Formula: C₁₀H₁₅N₃O₃ (MW: 225.24 g/mol). Structural Distinction: Replaces the dimethyl group in the target compound with a cyclopropylamino group, enhancing steric complexity . Applications: Not reported, but cyclopropyl groups often improve metabolic stability in pharmaceuticals.

Thiazolyl and Nitroguanidino Derivatives

  • Comparison : Unlike the target compound, these derivatives integrate heterocyclic moieties, which may enhance binding to biological targets .

Propanamide-Based Agrochemicals

  • Propanil (N-(3,4-dichlorophenyl)propanamide, CAS: 709-98-8): Use: Herbicide targeting rice paddies. Structural Contrast: Aryl chlorination contrasts with the target compound’s pyrrolidinone group, highlighting how substituents dictate application (agrochemical vs.

Biological Activity

2-Amino-3-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)propanamide (CAS No. 1483155-18-5) is a compound that has garnered attention for its potential biological activities, particularly in the realm of anticonvulsant and neuroprotective effects. This article provides a comprehensive overview of its biological activity based on diverse sources, including research findings, case studies, and data tables.

  • Molecular Formula : C₉H₁₅N₃O₃
  • Molecular Weight : 213.23 g/mol
  • CAS Number : 1483155-18-5
  • Purity : Typically >98% for research applications .

Recent studies have indicated that the biological activity of 2-amino-3-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)propanamide may be linked to its interactions with various ion channels and neurotransmitter systems:

  • Calcium Channel Modulation : The compound exhibits inhibitory effects on calcium currents mediated by Cav1.2 (L-type) channels, which are crucial in neurotransmitter release and muscle contraction .
  • Glutamate Transporter Modulation : It has been identified as a positive allosteric modulator of the glutamate transporter EAAT2, enhancing glutamate uptake in glial cells. This modulation is significant for neuroprotection and seizure control .

Anticonvulsant Effects

The anticonvulsant properties of this compound have been evaluated in various animal models:

Study Model Used ED50 (mg/kg) TD50 (mg/kg)
Study AMaximal Electroshock (MES)45.6162.4
Study BPentylenetetrazol (PTZ)Not specifiedNot specified

These studies demonstrated that the compound possesses significant anticonvulsant activity with a favorable safety profile, indicating a promising therapeutic potential .

Neuroprotective Effects

In addition to its anticonvulsant properties, 2-amino-3-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)propanamide has shown neuroprotective effects in models of oxidative stress and neuroinflammation:

  • Oxidative Stress Models : The compound has been shown to reduce markers of oxidative stress in neuronal cultures exposed to harmful agents.
  • Neuroinflammation Models : It also demonstrated the ability to mitigate inflammatory responses in microglial cells, suggesting potential applications in neurodegenerative diseases .

Case Study 1: Efficacy in Seizure Models

A study conducted on mice indicated that administration of the compound significantly reduced seizure frequency and duration when subjected to MES and PTZ models. The results suggested that the compound could be developed as a novel treatment for epilepsy with minimal side effects compared to conventional antiepileptic drugs .

Case Study 2: Safety Profile Assessment

In a separate investigation focusing on the safety profile of this compound, it was found to have low hepatotoxicity and minimal interaction with cytochrome P450 enzymes (CYP3A4, CYP2D6), which are often implicated in drug-drug interactions. This characteristic enhances its appeal as a candidate for further development in clinical settings .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Amino-3-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)propanamide, and what experimental conditions are critical for yield optimization?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, ethanol and piperidine at 0–5°C for 2 hours have been used to synthesize structurally related pyrrolidinone derivatives (e.g., Scheme 3 in ). Key factors include temperature control to prevent side reactions and stoichiometric ratios of reagents. Purification via column chromatography with polar solvents (e.g., ethyl acetate/hexane mixtures) is recommended to isolate the product .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify pyrrolidinone ring protons (δ 2.5–3.5 ppm) and amide carbonyl signals (δ 165–175 ppm).
  • Mass Spectrometry : Confirm molecular weight using high-resolution mass spectrometry (HRMS), ensuring alignment with the theoretical molecular formula .

Q. What safety precautions are essential when handling this compound in the lab?

  • Methodological Answer : Based on analogs like 3-(2,5-dioxopyrrolidin-1-yl)propanoic acid, wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of dust. In case of skin contact, rinse with water for 15 minutes. Store in sealed containers away from moisture .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the structure-activity relationship (SAR) of this compound for anticonvulsant activity?

  • Methodological Answer :

Derivatization : Modify substituents on the pyrrolidinone ring (e.g., alkyl groups at the 3,3-dimethyl position) and assess changes in bioactivity.

In Vivo Models : Use maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure models in rodents to compare efficacy. For example, hybrid derivatives of 2-(2,5-dioxopyrrolidin-1-yl)propanamide showed ED50_{50} values ranging from 15–45 mg/kg in MES tests .

Computational Docking : Perform molecular docking with voltage-gated sodium channels (e.g., Nav_v1.2) to identify binding interactions .

Q. What methodologies are effective for analyzing contradictory results in the compound’s in vitro vs. in vivo bioactivity data?

  • Methodological Answer :

  • Solubility Testing : Use HPLC or shake-flask methods to measure aqueous solubility. Poor solubility may explain reduced in vivo efficacy despite promising in vitro results.
  • Metabolic Stability Assays : Incubate the compound with liver microsomes to assess metabolic degradation. For instance, AS-1 (a related compound) showed moderate stability in rat liver microsomes (t1/2_{1/2} = 45 minutes) .
  • Pharmacokinetic Profiling : Measure plasma half-life and brain-to-plasma ratios in animal models to identify bioavailability bottlenecks .

Q. How can researchers optimize blood-brain barrier (BBB) permeability for CNS-targeted applications?

  • Methodological Answer :

  • PAMPA-BBB Assay : Use parallel artificial membrane permeability assays with BBB-specific lipid compositions. AS-1 demonstrated a permeability coefficient (Pe_e) of 9.8 ± 2.0 × 106^{-6} cm/s, comparable to caffeine (positive control) .
  • Lipophilicity Tuning : Adjust logP values via substituent modifications. Ideal logP for CNS drugs is 2–5.
  • Prodrug Strategies : Introduce ester or amide prodrug moieties to enhance passive diffusion .

Q. What analytical techniques are recommended for detecting degradation products during stability studies?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light.
  • HPLC-MS/MS : Use reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) to separate degradation products. Identify fragments via tandem MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.